molecular formula C16H28Cl3N3O B13775593 5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride CAS No. 77966-44-0

5'-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride

Cat. No.: B13775593
CAS No.: 77966-44-0
M. Wt: 384.8 g/mol
InChI Key: INSVAULNJILYCH-UHFFFAOYSA-N
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Description

5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride is a chemical compound with the molecular formula C16H27Cl2N3O. This compound is known for its bioactive properties and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-nitrobenzoic acid and diethylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Chloro-2-(2-(diethylamino)ethyl)methylamino-o-acetotoluidide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds .

Properties

CAS No.

77966-44-0

Molecular Formula

C16H28Cl3N3O

Molecular Weight

384.8 g/mol

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl]-[2-(diethylazaniumyl)ethyl]-methylazanium;dichloride

InChI

InChI=1S/C16H26ClN3O.2ClH/c1-5-20(6-2)10-9-19(4)12-16(21)18-15-11-14(17)8-7-13(15)3;;/h7-8,11H,5-6,9-10,12H2,1-4H3,(H,18,21);2*1H

InChI Key

INSVAULNJILYCH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC[NH+](C)CC(=O)NC1=C(C=CC(=C1)Cl)C.[Cl-].[Cl-]

Origin of Product

United States

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